molecular formula C10H7BrN2O2S2 B12134725 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B12134725
M. Wt: 331.2 g/mol
InChI Key: NOMTUTARMWXQAI-UHFFFAOYSA-N
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Description

4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a bromobenzamide moiety linked to a thiazolidinone ring, which is characterized by the presence of sulfur and oxygen atoms. Thiazolidinones have been extensively studied for their potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction proceeds with nearly quantitative yields, making it an efficient and environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar environmentally friendly processes. The use of readily available starting materials and mild reaction conditions further supports the feasibility of industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidinones and benzamides, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide stands out due to its specific substitution pattern and the presence of both bromine and thiazolidinone moieties. This unique structure contributes to its diverse biological activities and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C10H7BrN2O2S2

Molecular Weight

331.2 g/mol

IUPAC Name

4-bromo-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C10H7BrN2O2S2/c11-7-3-1-6(2-4-7)9(15)12-13-8(14)5-17-10(13)16/h1-4H,5H2,(H,12,15)

InChI Key

NOMTUTARMWXQAI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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